molecular formula C15H23NO7S B561795 2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt CAS No. 29836-10-0

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt

Cat. No. B561795
CAS RN: 29836-10-0
M. Wt: 361.409
InChI Key: PMPFITJXVRJPKJ-QKVQOOBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt is a specialized reagent commonly used in the synthesis of nucleoside analogs, which are integral to a variety of antiviral and anticancer drugs . It promotes efficient bond formation between complex molecules .


Molecular Structure Analysis

The linear formula of this compound is C8H15NO4 · C7H8SO3 . It has a molecular weight of 361.41 .


Physical And Chemical Properties Analysis

This compound appears as a powder and is soluble in DMSO . It has a storage temperature of -20°C . The melting point is between 121-123°C .

Scientific Research Applications

Synthesis of Nucleoside Derivatives

One primary application of this compound is in the synthesis of reverse nucleoside derivatives that exhibit potential anti-HBV (Hepatitis B Virus) activity. The process involves alkylation and deisopropylidenation to produce S-ribofuranoside derivatives, which are then evaluated for their antiviral activities (Abdel-Rahman et al., 2003). This showcases the compound's role in developing potential therapeutic agents against viral infections.

Molecular Structure Analysis

The compound also serves as a basis for synthesizing and analyzing the molecular structures of various derivatives. For example, studies have synthesized sulfate esters of fructose and its isopropylidene derivatives, providing insights into their crystal and molecular structures through X-ray crystallography (Popek & Lis, 2002). This type of research contributes to our understanding of chemical structure and reactivity, which is crucial for designing more efficient and targeted compounds in pharmaceuticals and other applications.

Antiviral and Antitumor Agents

Further applications include the synthesis of nucleosides with potential antitumor or antiviral properties. The modification and synthesis processes aim to create compounds that can act against specific biological targets, such as tumor cells or viruses like rotavirus (Tsoukala et al., 2007). This illustrates the compound's utility in medicinal chemistry for developing new treatments for various diseases.

Glycomimetics Synthesis

The compound is used in the synthesis of glycomimetics, showcasing a method to create thiodisaccharides, which are important in the study of carbohydrate-based interactions in biological systems. Such studies contribute to the development of new therapeutics, highlighting the compound’s role in innovative drug discovery processes (Witczak, Lorchak, & Nguyen, 2007).

properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-amino-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.C7H8O3S/c1-8(2)12-5-4(3-10)11-7(9)6(5)13-8;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10H,3,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t4-,5-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPFITJXVRJPKJ-QKVQOOBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OC2C(OC(C2O1)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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